amino}pyrimidine-4-carbonitrile](/img/structure/B15113495.png)
2-{[(1,4-Dioxan-2-yl)methyl](methyl)amino}pyrimidine-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{(1,4-Dioxan-2-yl)methylamino}pyrimidine-4-carbonitrile is a heterocyclic compound that features a pyrimidine ring substituted with a dioxane moiety and a carbonitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(1,4-Dioxan-2-yl)methylamino}pyrimidine-4-carbonitrile typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a [4+2] annulation reaction involving α,β-unsaturated ketoximes and activated nitriles under copper-catalyzed conditions.
Introduction of the Dioxane Moiety: The dioxane ring can be introduced via a cyclization reaction involving appropriate diol precursors and formaldehyde under acidic conditions.
Attachment of the Carbonitrile Group: The carbonitrile group can be introduced through a nucleophilic substitution reaction using cyanide sources such as sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for the annulation and cyclization steps to improve yield and reduce reaction times. Additionally, the use of automated systems for reagent addition and product isolation can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-{(1,4-Dioxan-2-yl)methylamino}pyrimidine-4-carbonitrile can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Products with additional oxygen-containing functional groups.
Reduction: Amines derived from the reduction of the carbonitrile group.
Substitution: Substituted derivatives with various functional groups replacing the carbonitrile group.
Wissenschaftliche Forschungsanwendungen
2-{(1,4-Dioxan-2-yl)methylamino}pyrimidine-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs with potential anticancer, antiviral, and antimicrobial activities.
Materials Science: It can be used in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes and pathways.
Industrial Applications: It can be used as an intermediate in the synthesis of other valuable chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-{(1,4-Dioxan-2-yl)methylamino}pyrimidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell death . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
2-{(1,4-Dioxan-2-yl)methylamino}pyrimidine-4-carbonitrile is unique due to the presence of both a dioxane moiety and a carbonitrile group, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C11H14N4O2 |
|---|---|
Molekulargewicht |
234.25 g/mol |
IUPAC-Name |
2-[1,4-dioxan-2-ylmethyl(methyl)amino]pyrimidine-4-carbonitrile |
InChI |
InChI=1S/C11H14N4O2/c1-15(7-10-8-16-4-5-17-10)11-13-3-2-9(6-12)14-11/h2-3,10H,4-5,7-8H2,1H3 |
InChI-Schlüssel |
MKQTYMVIKQXRFH-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC1COCCO1)C2=NC=CC(=N2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


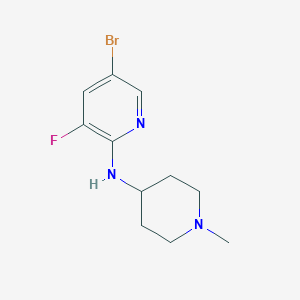
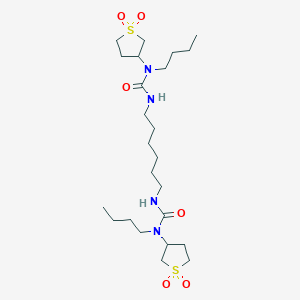
![4,4-difluoro-1-{5H,7H,8H-pyrano[4,3-c]pyridazin-3-yl}piperidine](/img/structure/B15113437.png)
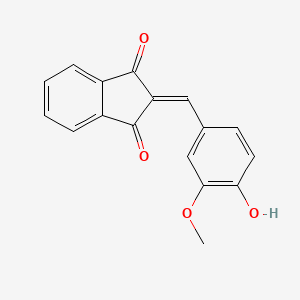
![6-{4-[4-(Ethylamino)pyrimidin-2-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B15113451.png)
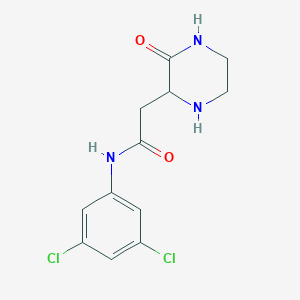
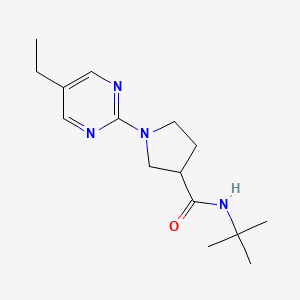
![4-{1-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]piperidine-3-carbonyl}morpholine](/img/structure/B15113472.png)
![2-[5-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-methoxypyrimidine](/img/structure/B15113479.png)
![4-{4-[(3-Methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}-6-(oxan-4-yl)pyrimidine](/img/structure/B15113490.png)
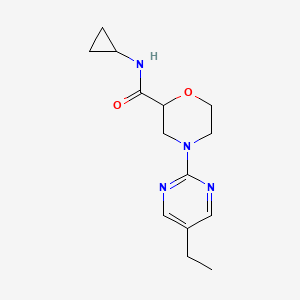
![2-[4-(Cyclopropanesulfonyl)piperazin-1-yl]-5-ethylpyrimidine](/img/structure/B15113498.png)
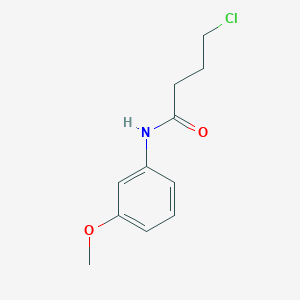
![5-(5-aminopyridin-2-yl)-N-[(oxolan-2-yl)methyl]pyrimidin-2-amine](/img/structure/B15113507.png)
